Galanthamine-O-methyl-d3 N-Oxide

Description

Properties

IUPAC Name |

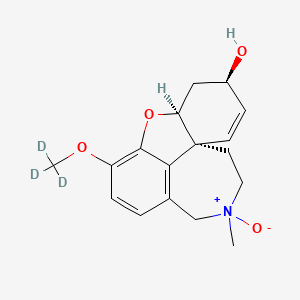

(1S,12S,14R)-4-methyl-4-oxido-9-(trideuteriomethoxy)-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROQBKNDGTWXET-YOZHCDLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C[N+](CC[C@]34C=C[C@@H](C[C@@H]4O2)O)(C)[O-])C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galanthamine-O-methyl-d3 N-Oxide typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the use of iodinated isovanillin derivatives in an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative. This is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol, which is then elaborated to the desired compound under reductive amination conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic synthesis involving multiple reaction steps, purification, and characterization to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

Galanthamine-O-methyl-d3 N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: It can be reduced to its parent compound, Galanthamine.

Substitution: Various substitution reactions can occur, particularly involving the methoxy and N-oxide groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include different analogs and derivatives of Galanthamine, such as N-desmethyl Galanthamine-O-methyl-d3 and O-Desmethyl Galanthamine .

Scientific Research Applications

Chemical and Analytical Applications

Internal Standard in Analytical Chemistry

- Galanthamine-O-methyl-d3 N-Oxide serves as an internal standard in mass spectrometry and liquid chromatography. Its stable isotope-labeled nature enhances the accuracy of quantification in pharmacokinetic studies, making it invaluable for researchers aiming to measure drug concentrations in biological samples effectively.

Biological Applications

Neuropharmacology

- The compound is utilized in neuropharmacological research to study the inhibition of acetylcholinesterase, which is crucial for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

- The primary action of this compound involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, it acts as a positive allosteric modulator at nicotinic acetylcholine receptors, enhancing synaptic plasticity and cognitive function.

Clinical Research Applications

Therapeutic Potential in Alzheimer's Disease

- Numerous studies have explored the therapeutic implications of this compound in treating Alzheimer’s disease. Its ability to improve cholinergic transmission positions it as a candidate for clinical trials aimed at enhancing cognitive function in patients suffering from cognitive impairments.

Case Study Insights

- In Vivo Studies : Research involving animal models has demonstrated that administration of galanthamine (3 mg/kg) significantly increases insulin-like growth factor 2 (IGF2) mRNA levels in the hippocampus, indicating potential neurogenic effects. This effect was observed to be receptor-mediated, suggesting that the compound may enhance neurogenesis through nicotinic receptor pathways.

Pharmacological Properties

Antioxidant Activity

- This compound exhibits notable antioxidant properties, which are essential in mitigating oxidative stress associated with neurodegenerative diseases. Studies indicate that this compound can reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Mechanism of Action

Galanthamine-O-methyl-d3 N-Oxide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission. Additionally, it acts as an allosteric modulator of the nicotinic receptor, contributing to its dual mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Galanthamine-O-methyl-d3 N-Oxide belongs to a family of galanthamine derivatives, each with distinct structural and functional properties. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Pharmacokinetic and Metabolic Differences

- Deuterium Effects: The O-methyl-d3 group in this compound reduces metabolic degradation rates compared to non-deuterated analogs, prolonging its half-life in vivo . This property is critical for isotope-based tracer studies.

- N-Oxide vs.

- Brain Uptake : While direct data on this compound’s brain penetration is unavailable, studies on analogs like sorafenib N-oxide suggest that N-oxide metabolites may exhibit comparable or reduced brain uptake (Kp ~1.0–1.2) relative to parent compounds .

Research Utility

- This compound : Preferred for isotope-labeling experiments due to its metabolic stability .

- Galanthamine N-Oxide : Used to study oxidative metabolism pathways, particularly cytochrome P450-mediated reactions .

Key Research Findings and Implications

- Deuterium Labeling: The O-methyl-d3 group provides a robust tool for distinguishing endogenous vs. exogenous galanthamine in mass spectrometry-based assays .

- Metabolic Pathways : N-Oxidation and glucuronidation represent major Phase I and II metabolic routes, respectively, influencing drug clearance and toxicity profiles .

- Comparative Limitations : Unlike sorafenib N-oxide, which shows increased brain AUC in preclinical models , galanthamine N-oxides may exhibit reduced central activity due to higher polarity, though this requires validation.

Biological Activity

Galanthamine-O-methyl-d3 N-Oxide is a derivative of galanthamine, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, neuroprotective properties, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is an O-methyl derivative of galanthamine, which enhances its pharmacokinetic properties.

- Mechanism of Action : The primary mechanism involves inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is critical for cognitive functions.

Acetylcholinesterase Inhibition

This compound exhibits potent inhibition of AChE, with an IC50 value comparable to that of galanthamine itself. This inhibition is crucial for enhancing cholinergic neurotransmission in patients with cognitive impairments.

| Compound | IC50 (μM) |

|---|---|

| Galanthamine | 0.5 |

| This compound | TBD |

Modulation of Nicotinic Receptors

Research indicates that galanthamine derivatives can act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs). This modulation enhances synaptic plasticity and cognitive function.

- α4β2 nAChR Modulation : this compound significantly increases the response of α4β2 receptors to acetylcholine, enhancing synaptic transmission and neuroplasticity.

Neurogenesis and Neurotrophic Factors

Studies have shown that galanthamine derivatives can promote the expression of neurotrophic factors such as IGF2 and FGF2 in the hippocampus, which are vital for neuronal survival and growth.

- Case Study Findings :

- In Vivo Studies : Administration of galanthamine (3 mg/kg) led to increased IGF2 mRNA levels in the hippocampus, indicating a potential for neurogenesis.

- Mechanistic Insights : The increase in IGF2 was blocked by specific nAChR antagonists, suggesting a receptor-mediated pathway for its neuroprotective effects.

Antioxidant Activity

This compound also exhibits antioxidant properties, which are essential in mitigating oxidative stress associated with neurodegenerative diseases.

- Oxidative Stress Markers : The compound has been shown to reduce levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Clinical Implications

Given its pharmacological profile, this compound holds promise for therapeutic applications in:

- Alzheimer's Disease : By improving cholinergic transmission and providing neuroprotection.

- Cognitive Disorders : Potential use in enhancing cognitive function in various neurodegenerative conditions.

Q & A

Basic Research Questions

Q. How is Galanthamine-O-methyl-d3 N-Oxide synthesized, and what is the significance of deuterium labeling in its biochemical applications?

- Methodological Answer : The synthesis involves deuterium substitution at specific positions of the parent compound, Galanthamine, to enable tracing in metabolic or pharmacokinetic studies. Deuterium labeling stabilizes the molecule against metabolic degradation, allowing researchers to track its distribution and conversion pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR). For validation, isotopic purity (>98%) must be confirmed via high-resolution MS or liquid chromatography-MS (LC-MS) to ensure minimal interference from non-deuterated analogs .

Q. What analytical techniques are recommended for distinguishing this compound from its non-deuterated parent compound?

- Methodological Answer : Ultra-high-performance liquid chromatography-tandem MS (UHPLC-MS/MS) with isotope-specific detection is critical. Deuterated compounds exhibit distinct mass-to-charge (m/z) ratios due to isotopic shifts. For example, a mass difference of 3 Da (from three deuterium atoms) can be resolved using high-resolution MS. Column selection (e.g., C18 reverse-phase) optimizes separation, while calibration curves with deuterated standards ensure quantification accuracy in complex matrices like biological fluids .

Q. What are the primary biochemical targets of this compound, and how are these interactions validated experimentally?

- Methodological Answer : As a deuterated analog of Galanthamine, its primary target is acetylcholinesterase (AChE). In vitro assays using purified AChE or cell-based models (e.g., neuroblastoma cells) measure inhibition kinetics (IC50). Competitive binding studies with radiolabeled inhibitors (e.g., [³H]-donepezil) or fluorogenic substrates (e.g., acetylthiocholine) validate target engagement. Isotopic labeling allows simultaneous tracking of compound stability and enzymatic activity .

Advanced Research Questions

Q. How can computational models predict the mutagenic potential of aromatic N-oxides like this compound?

- Methodological Answer : Structure-activity relationship (SAR) fingerprinting evaluates substructures linked to DNA reactivity. For aromatic N-oxides, computational tools like Leadscope’s expert-rule-based model assess mutagenicity by comparing substructures (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) against databases of known mutagens. Validation requires Ames tests with and without metabolic activation (S9 fraction) to confirm or refute predictions .

Q. What experimental strategies resolve contradictions in transporter-mediated uptake studies of N-oxides?

- Methodological Answer : Contradictions (e.g., OCT1-independent uptake) are addressed by systematic transporter screening. Use CRISPR-engineered cell lines (e.g., OCT1-knockout HepG2) to isolate uptake mechanisms. Parallel assays with fluorescent probes (e.g., rhodamine 123 for P-glycoprotein) or competitive inhibitors (e.g., cimetidine for OCTs) identify alternative transporters. In vivo validation in knockout mice clarifies hepatic uptake pathways .

Q. How should researchers design metabolic stability assays for deuterated N-oxides in hepatic models?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or primary hepatocytes, monitoring deuterium retention via LC-MS. Compare half-life (t½) with non-deuterated analogs to quantify isotopic stabilization. Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. For deuterium exchange studies, use deuterated solvents (e.g., D2O) to control for artifactual loss .

Q. What structural features of this compound influence its pharmacokinetic (PK) variability in preclinical models?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows metabolism, extending plasma half-life. PK studies in rodents should compare AUC (area under the curve) and Cmax of deuterated vs. non-deuterated forms. Bile-duct cannulation models assess enterohepatic recirculation, while tissue distribution is quantified via MS imaging. N-Oxide solubility and protein binding (e.g., albumin) are measured to explain variability .

Data Analysis & Contradiction Management

Q. How to interpret conflicting mutagenicity data between computational predictions and empirical assays for N-oxides?

- Methodological Answer : Reconcile discrepancies by cross-referencing SAR alerts with Ames test outcomes. For example, if computational models flag a substructure as mutagenic but empirical data show no activity, evaluate metabolic activation conditions (e.g., S9 fraction composition) or compound purity. Public databases like PubChem or proprietary pharmaceutical datasets provide context for structural exceptions .

Q. What statistical approaches ensure reproducibility in quantifying trace-level N-oxides in plant or biological matrices?

- Methodological Answer : Use weighted linear regression (1/x² weighting) to handle heteroscedasticity in calibration curves. Report limits of detection (LOD) and quantification (LOQ) with signal-to-noise (S/N) ratios >3 and >10, respectively. For plant matrices, implement matrix-matched calibration and standard addition to correct for ion suppression/enhancement in MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.